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Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone C-glycoside extracted

from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally

used in Chinese medicine to promote blood circulation and alleviate pain, safflower and its

extracts are now the subject of intense scientific scrutiny for their diverse pharmacological

activities.[3][4][5] While its counterpart, hydroxysafflor yellow A (HSYA), has been more

extensively studied, AHSYB is emerging as a significant bioactive component with considerable

therapeutic promise, particularly in the realms of cerebrovascular and cardiovascular diseases.

[6][7][8] This technical guide provides an in-depth overview of the current state of research on

AHSYB, focusing on its potential therapeutic applications, mechanisms of action, and relevant

experimental data.

Neuroprotective Effects
A significant body of research points to the potent neuroprotective effects of AHSYB, primarily

in the context of cerebral ischemia-reperfusion (I/R) injury.[9][10][11] Both in vitro and in vivo

studies have demonstrated its ability to mitigate neuronal damage, reduce infarct volume, and

improve neurological function following ischemic events.[7][9][10]

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling

Pathway
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The neuroprotective effects of AHSYB are largely attributed to its ability to attenuate oxidative

stress and apoptosis through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][9][10]

SIRT1 is a deacetylase that plays a crucial role in cell survival, energy metabolism, and anti-

apoptotic processes.[6][10]

During cerebral I/R injury, the expression of SIRT1 is inhibited.[10] AHSYB treatment has been

shown to upregulate the mRNA and protein expression of SIRT1 and its downstream targets,

including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator

1α (PGC1α).[6][9][11] The activation of FOXO1 and PGC1α by SIRT1 enhances cellular

resistance to oxidative stress and inhibits apoptosis.[6][10] This is further supported by the

observation that the neuroprotective effects of AHSYB are abolished by EX527, a specific

inhibitor of SIRT1.[6][9][10]

The anti-apoptotic action of AHSYB is also mediated by its influence on the Bcl-2 family of

proteins. Studies have shown that AHSYB treatment leads to an increased expression of the

anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[9][11]

Quantitative Data on Neuroprotective Effects
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Experimenta

l Model

Parameter

Measured
Treatment

Dosage/Con

centration
Key Findings Citation

Oxygen-

Glucose

Deprivation/R

eperfusion

(OGD/R) in

primary

hippocampal

neurons

Cell Viability AHSYB
40, 60, and

80 μM

Dose-

dependent

increase in

cell viability

compared to

the OGD/R

group.

[6][10]

OGD/R in

primary

hippocampal

neurons

Lactate

Dehydrogena

se (LDH)

Release

AHSYB
40, 60, and

80 μM

Dose-

dependent

decrease in

LDH release

compared to

the OGD/R

group.

[6]

OGD/R in

primary

hippocampal

neurons

Reactive

Oxygen

Species

(ROS)

Production

AHSYB
40, 60, and

80 μM

Dose-

dependent

decrease in

ROS levels

compared to

the OGD/R

group.

[6][10]

OGD/R in

primary

hippocampal

neurons

Malondialdeh

yde (MDA)

Levels

AHSYB
40, 60, and

80 μM

Dose-

dependent

decrease in

MDA levels

compared to

the OGD/R

group.

[6][10]

Middle

Cerebral

Artery

Occlusion/Re

Neurological

Deficit Score

AHSYB 2, 4, and 8

mg/kg

Dose-

dependent

decrease in

[6][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.739864/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514692/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.739864/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.739864/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514692/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.739864/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514692/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.739864/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514692/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


perfusion

(MCAO/R) in

rats

neurological

deficit scores.

MCAO/R in

rats

Infarct

Volume
AHSYB

2, 4, and 8

mg/kg

Dose-

dependent

reduction in

infarct

volume.

[9][10]

Acute

permanent

cerebral

ischemia in

rats

Neurological

Deficit Score
AHSYB

1.75, 3.5, and

7 mg/kg

Dose-

dependent

improvement

in

neurological

deficit.

[7][12]

Acute

permanent

cerebral

ischemia in

rats

Infarct

Volume
AHSYB

1.75, 3.5, and

7 mg/kg

Dose-

dependent

reduction in

brain infarct

volume.

[7][12]

Anti-Inflammatory Activity
AHSYB also exhibits significant anti-inflammatory properties, which contribute to its

neuroprotective effects. In a rat model of acute permanent cerebral ischemia, AHSYB treatment

was shown to mitigate inflammation in the brain tissue.[3][4] This was associated with the

suppression of heat shock protein 60 (HSP60) and interleukin-6 (IL-6) expression.[3][4] Further

studies have shown that AHSYB can suppress the elevation of mRNA and protein levels of toll-

like receptor 4 (TLR-4), IL-6, and tumor necrosis factor-α (TNF-α), and decrease NF-κB p65

levels, with the most significant effects observed at a dosage of 7 mg/kg.[7][12]
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Experimenta

l Model

Parameter

Measured
Treatment Dosage Key Findings Citation

Acute

permanent

cerebral

ischemia in

rats

HSP60, TLR-

4, IL-6, TNF-

α mRNA and

protein levels

AHSYB
1.75, 3.5, and

7 mg/kg

Dose-

dependent

suppression

of

inflammatory

markers.

[7][12]

Acute

permanent

cerebral

ischemia in

rats

NF-κB p65

levels
AHSYB

1.75, 3.5, and

7 mg/kg

Dose-

dependent

decrease in

NF-κB p65.

[7][12]

Cardioprotective Effects
The therapeutic potential of AHSYB extends to the cardiovascular system. Safflower yellow

pigments, of which AHSYB is a major component, have been shown to improve myocardial

ischemia, reduce ischemia-reperfusion injury, and alleviate atherosclerotic damage.[8][13][14]

AHSYB has been specifically identified to have cardioprotective effects by inhibiting apoptosis

via the mitochondrial-mediated pathway in oxygen-glucose deprivation/reoxygenation-induced

H9c2 cells.[15]

Anticancer Potential
While research is still in its early stages, there is emerging evidence for the anticancer

properties of safflower flavonoids.[3][4] Hydroxysafflor yellow B (HSYB), an isomer of HSYA,

has demonstrated anti-breast cancer effects.[16] Although direct studies on the anticancer

effects of AHSYB are limited, the known anti-inflammatory and antioxidant properties of this

class of compounds suggest that this is a promising area for future investigation.

Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal

Neurons
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Cell Culture: Primary hippocampal neurons are cultured for 7 days.

OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed

in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration.

Reperfusion: The glucose-free medium is replaced with the original culture medium, and the

cells are returned to a normoxic incubator for a specified duration.

Treatment: AHSYB is added to the culture medium at the beginning of the reperfusion phase.

Analysis: Cell viability is assessed using assays such as CCK-8, and LDH release is

measured to determine cytotoxicity. Markers of oxidative stress (ROS, MDA) and apoptosis

are also quantified.[6][10][11]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

Animal Model: Male Sprague-Dawley rats are subjected to MCAO using the intraluminal

filament method to induce focal cerebral ischemia.

Reperfusion: The filament is withdrawn after a specified period (e.g., 2 hours) to allow for

reperfusion.

Treatment: AHSYB is administered intravenously at the onset of reperfusion.

Analysis: Neurological deficits are scored at various time points post-reperfusion. Infarct

volume is measured using TTC staining. Brain tissue is collected for Western blot, RT-PCR,

and immunohistochemistry to analyze the expression of proteins and genes related to the

SIRT1 pathway, apoptosis, and inflammation.[6][10]

Signaling Pathways and Experimental Workflows
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In Vitro: OGD/R Model

In Vivo: MCAO/R Model

Primary Hippocampal Neurons Oxygen-Glucose
Deprivation/Reperfusion AHSYB Treatment during reperfusion

↑ Cell Viability

↓ Oxidative Stress
(ROS, MDA)

↓ Apoptosis

Rats Middle Cerebral Artery
Occlusion/Reperfusion AHSYB Treatment at reperfusion

↑ Neurological Function

↓ Infarct Volume

↓ Inflammation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15624003?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

